molecular formula C9H9ClN4 B13287072 1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine

1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine

Cat. No.: B13287072
M. Wt: 208.65 g/mol
InChI Key: FQOPWGJGZWQQNE-UHFFFAOYSA-N
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Description

1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2-chloro-benzyl group enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

. This reaction is highly efficient and regioselective, often catalyzed by copper(I) salts. The general synthetic route involves the following steps:

    Preparation of Azide: The starting material, 2-chlorobenzyl chloride, is reacted with sodium azide to form 2-chlorobenzyl azide.

    Cycloaddition Reaction: The 2-chlorobenzyl azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents used. For example, oxidation with hydrogen peroxide can yield triazole N-oxides.

    Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include copper(I) salts for cycloaddition, sodium azide for azide formation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological receptors, leading to inhibition or activation of specific pathways . For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets.

Comparison with Similar Compounds

1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine can be compared with other similar compounds, such as:

    1-Benzyl-1H-[1,2,3]triazole: Lacks the chloro substituent, resulting in different chemical and biological properties.

    1-(2-Bromo-benzyl)-1H-[1,2,3]triazol-4-ylamine: The bromo substituent may lead to different reactivity and biological activity compared to the chloro analog.

    1-(2-Methyl-benzyl)-1H-[1,2,3]triazol-4-ylamine: The methyl group affects the compound’s lipophilicity and interaction with biological targets.

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine is a heterocyclic compound characterized by a triazole ring structure, which includes three nitrogen atoms and two carbon atoms. The presence of the chloro-benzyl group enhances its reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry due to its promising antibacterial, antifungal, antiviral, and anticancer properties.

  • Molecular Formula : C9_9H9_9ClN4_4
  • Molecular Weight : 202.65 g/mol
  • Structure : The compound features a triazole ring attached to a chloro-benzyl moiety, which is significant for its biological interactions.

Antimicrobial Properties

Compounds containing triazole moieties have been reported to exhibit various antimicrobial activities. Specifically, this compound has shown effectiveness against several pathogens:

Pathogen Activity Reference
BacteriaInhibition of growth
FungiAntifungal activity
VirusesAntiviral properties (e.g., against HIV)

The mechanism behind this activity often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways critical for pathogen survival.

Anticancer Activity

Research has indicated that derivatives of 1,2,3-triazoles can inhibit various cancer cell lines. Notably, this compound has demonstrated promising results in vitro:

Cell Line IC50_{50} (µM) Reference
HeLa (Cervical Cancer)0.126
SMMC-7721 (Liver Cancer)0.071
K562 (Leukemia)0.164

These results suggest that the compound may effectively inhibit cancer cell proliferation through apoptosis or other mechanisms.

The biological activity of this compound is attributed to its ability to bind to specific biological targets such as enzymes and receptors. Interaction studies using molecular docking have revealed:

  • Binding Affinity : The compound exhibits strong binding affinities towards various enzymes involved in cancer progression and microbial metabolism.
  • Inhibition of Viral Proteins : Studies targeting viral proteins like the SARS-CoV-2 spike protein have shown that the compound can inhibit viral entry into host cells with an IC50_{50} as low as 75.98 nM against Omicron variants .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antiviral Study : A study focused on the antiviral potential against HIV demonstrated that triazole derivatives could inhibit viral replication effectively .
  • Anticancer Evaluation : In vitro tests against multiple cancer cell lines indicated that this compound could significantly reduce cell viability compared to controls .
  • Mechanistic Insights : Investigations into the interaction with specific enzymes highlighted its potential as a lead compound for developing novel therapeutic agents targeting both infectious diseases and cancer .

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H9ClN4/c10-8-4-2-1-3-7(8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2

InChI Key

FQOPWGJGZWQQNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)N)Cl

Origin of Product

United States

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